molecular formula C21H25N3O6 B1193406 PDF inhibitor M-2

PDF inhibitor M-2

Cat. No.: B1193406
M. Wt: 415.45
InChI Key: LUEVLOJSFNASCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PDF inhibitor M-2 is a peptide deformylase (PDF) inhibitor.

Scientific Research Applications

Antimycobacterial Agents

  • Peptide Deformylase in Mycobacterium Tuberculosis: A novel class of PDF inhibitors demonstrated potent antimycobacterial effects, validating M. tuberculosis PDF as a drug target. These inhibitors showed significant activity against multidrug-resistant strains of M. tuberculosis, suggesting their potential as novel antimycobacterial agents (Teo et al., 2006).

Antibacterial Agents

  • New Class of Antibacterial Agents: PDF, a prokaryotic metalloenzyme, is essential for bacterial growth but not required by mammalian cells, making it a selective target for antibacterial agents. Several potent PDF inhibitors have been identified and two have reached Phase I clinical trials, showing promising antibacterial activities and safety profiles (Jain et al., 2005).
  • Mechanism-Based Rational Drug Design: Utilizing structural and mechanistic information, several potent PDF inhibitors have been identified, supporting the development of novel antibacterial agents (Sangshetti et al., 2014).

Antimalarial and Anticancer Drug Discovery

  • Widening the Utility in Drug Discovery: Beyond antibacterial applications, PDF-like sequences found in parasites and humans suggest its utility in antimalarial and anticancer drug discovery. This broadens the scope of PDF inhibitors (Sangshetti et al., 2014).

Target for Antibacterial Chemotherapy

  • PDF as an Essential Bacterial Metalloenzyme: PDF's role in deformylating newly synthesized polypeptides in bacteria, but not in mammalian cells, positions it as a novel target for antibacterial chemotherapy. Novel PDF inhibitors identified through metalloenzyme inhibitor libraries have shown potent and selective inhibition of PDF (Clements et al., 2001).

Emerging Antibacterial Drugs

  • Efficacy in Respiratory Tract Infections: Current PDF inhibitors, most suitable for treating respiratory tract infections, show no cross-resistance with clinically used antibiotics. Two PDF inhibitors have progressed to Phase I clinical trials, demonstrating promising in vitro and in vivo efficacy (Chen & Yuan, 2005).

Drug Design and Discovery

  • Ligand and Structure-Based Drug Design: The development of pharmacophore models using potent PDF inhibitors has advanced the discovery of new inhibitors, enhancing the efficacy and specificity of PDF inhibitors in antibacterial drug discovery (Gao et al., 2016).

Properties

Molecular Formula

C21H25N3O6

Molecular Weight

415.45

IUPAC Name

2-(2-Ethoxy-4-(((4-(3-oxomorpholino)phenyl)amino)methyl)phenoxy)-N-hydroxyacetamide

InChI

InChI=1S/C21H25N3O6/c1-2-29-19-11-15(3-8-18(19)30-13-20(25)23-27)12-22-16-4-6-17(7-5-16)24-9-10-28-14-21(24)26/h3-8,11,22,27H,2,9-10,12-14H2,1H3,(H,23,25)

InChI Key

LUEVLOJSFNASCR-UHFFFAOYSA-N

SMILES

O=C(NO)COC1=CC=C(CNC2=CC=C(N3C(COCC3)=O)C=C2)C=C1OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PDF inhibitor M2;  PDF inhibitor M-2;  PDF inhibitor M 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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